
3-(benzyloxy)-2-methyl-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-2-methyl-4(1H)-pyridinone is a heterocyclic organic compound that features a pyridinone core substituted with a benzyloxy group at the 3-position and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4(1H)-pyridinone and benzyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Procedure: The 2-methyl-4(1H)-pyridinone is dissolved in DMF, and potassium carbonate is added to the solution. Benzyl bromide is then added dropwise, and the reaction mixture is heated to around 80-100°C for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-2-methyl-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyridinone derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized pyridinone derivatives.
Reduction: Reduced pyridinone derivatives.
Substitution: Substituted pyridinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(benzyloxy)-2-methyl-4(1H)-pyridinone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug discovery.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methyl groups contribute to its binding affinity and specificity, influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4(1H)-pyridinone: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
3-Hydroxy-2-methyl-4(1H)-pyridinone: Contains a hydroxy group instead of a benzyloxy group, leading to different reactivity and applications.
3-(Methoxy)-2-methyl-4(1H)-pyridinone: Similar structure but with a methoxy group, which may alter its chemical and biological properties.
Uniqueness
3-(Benzyloxy)-2-methyl-4(1H)-pyridinone is unique due to the presence of the benzyloxy group, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a promising candidate for various applications in research and industry.
Propiedades
IUPAC Name |
2-methyl-3-phenylmethoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-13(12(15)7-8-14-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKGCSWOAILTET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
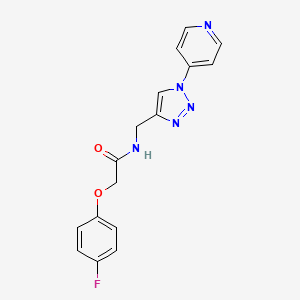
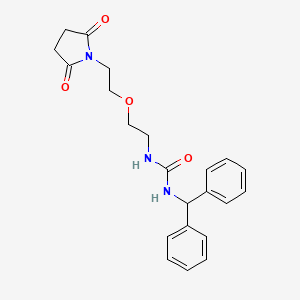

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2601049.png)
![2-Chloro-N-[(2,4-dimethylphenyl)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2601051.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2601054.png)
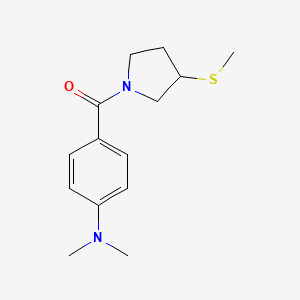
![[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol](/img/structure/B2601059.png)
![5-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2601060.png)
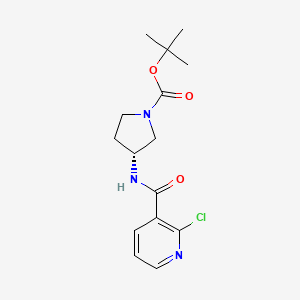
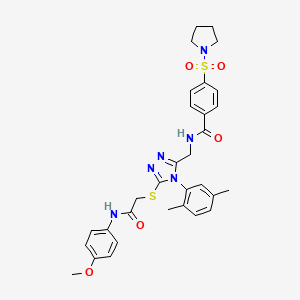
![Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate](/img/new.no-structure.jpg)
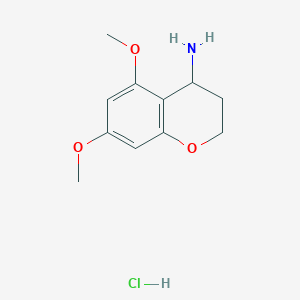
![3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2601068.png)
